molecular formula C12H15N3S B1271726 4-Butyl-5-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 26131-62-4

4-Butyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1271726
CAS RN: 26131-62-4
M. Wt: 233.33 g/mol
InChI Key: YBXVDDJJTWCFLM-UHFFFAOYSA-N
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Description

4-Butyl-5-phenyl-4H-1,2,4-triazole-3-thiol (BPTT) is a unique and promising compound that has been studied for its many potential applications in the scientific research field. BPTT is a thiol-containing triazole compound that has been found to have a range of interesting physical, chemical and biological properties.

Scientific Research Applications

1. Synthesis and Structural Features

4-Butyl-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives are synthesized for studying their biological activities, including antiviral, anti-inflammatory, anti-tubercular, antimicrobial, antioxidant, actoprotective, and anti-cancer activities. These derivatives exhibit low toxicity, making them promising for research in biological activity and for searching biologically active substances (Aksyonova-Seliuk, Panasenko, & Knysh, 2018).

2. Corrosion Inhibition

Fatty acid triazoles, including derivatives of this compound, have been studied for their effectiveness in preventing corrosion of mild steel in acidic environments. These compounds act as mixed-type inhibitors, blocking active sites on metal surfaces (Quraishi & Jamal, 2002).

3. Antimicrobial and Antifungal Activities

Some derivatives of this compound have been found to exhibit antimicrobial and antifungal effects. These activities are influenced by the structure of the compounds, highlighting the importance of the relationship between chemical structure and biological effect (Safonov & Panasenko, 2022).

4. Potential in Drug Development

Derivatives of this chemical are being explored in the development of new drugs, considering their varied biological activities and low toxicity. This includes studies in molecular docking against various targets such as kinases, cyclooxygenase-2, and lanosterol 14-α-demethylase (Hotsulia, 2019).

Mechanism of Action

Triazole derivatives have shown comprehensive bioactivities such as antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antihypertensive, anticonvulsant, antiviral, antidepressant, antiasthmatic, diuretic, and hypoglycemic activities . Triazoles possess advantages over imidazoles, which have slow metabolic rate, oral bioavailability, and less effect on human sterol synthesis .

Safety and Hazards

The compound “4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol” has been classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It has a warning signal word and the precautionary statements include P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 .

Future Directions

The usage of most antimicrobial agents is limited, not only by the rapidly developing drug resistance, but also by the unsatisfactory status of present treatments of bacterial and fungal infections and drug side-effects . Therefore, the development of new and different antimicrobial drugs is a very important objective and many research programs are directed towards the design of new antimicrobial agents .

Biochemical Analysis

Biochemical Properties

4-Butyl-5-phenyl-4H-1,2,4-triazole-3-thiol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial activity by inhibiting the growth of various bacterial and fungal strains . The interaction of this compound with enzymes such as cytochrome P450 can lead to the inhibition of metabolic pathways in microorganisms, thereby exerting its antimicrobial effects . Additionally, this compound can bind to proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins . This modulation can result in altered gene expression patterns, affecting cellular processes such as proliferation, differentiation, and apoptosis . Furthermore, the compound’s impact on cellular metabolism includes the inhibition of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity . For example, this compound can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of substrates. Additionally, this compound can act as an allosteric modulator of receptors, altering their conformation and affecting downstream signaling pathways. These interactions can lead to changes in gene expression, enzyme activity, and cellular responses.

properties

IUPAC Name

4-butyl-3-phenyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S/c1-2-3-9-15-11(13-14-12(15)16)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBXVDDJJTWCFLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NNC1=S)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901205802
Record name 4-Butyl-2,4-dihydro-5-phenyl-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901205802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26131-62-4
Record name 4-Butyl-2,4-dihydro-5-phenyl-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26131-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Butyl-2,4-dihydro-5-phenyl-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901205802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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